molecular formula C25H23N5O2 B4288768 NoName

NoName

Cat. No. B4288768
M. Wt: 425.5 g/mol
InChI Key: RPIBSEOCTLNUGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NoName is a newly discovered compound that has been found to have potential applications in scientific research. This compound is currently being studied for its unique properties, which could have significant implications for a variety of fields, including medicine, biology, and chemistry. In

Mechanism of Action

The mechanism of action for NoName is still being investigated, but it is believed to involve the interaction with specific proteins in the body. The compound has been found to bind to certain proteins, which can alter their function and lead to changes in cellular processes. This interaction could have significant implications for the development of new drugs and therapies.
Biochemical and Physiological Effects:
NoName has been shown to have a variety of biochemical and physiological effects. The compound has been found to alter the activity of certain enzymes, which can impact cellular processes. Additionally, NoName has been shown to have an effect on cellular signaling pathways, which could be useful for understanding disease mechanisms and developing new treatments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NoName in lab experiments is its unique properties. The compound has been found to interact with specific proteins in a way that is different from other compounds, which could lead to the development of new drugs or therapies. Additionally, NoName has been shown to have an effect on cellular processes, which could be useful for understanding disease mechanisms and developing new treatments. However, one limitation of using NoName in lab experiments is its complexity. The synthesis method for the compound is complex and requires specialized equipment and expertise, which could make it difficult for some labs to use.

Future Directions

There are many future directions for research on NoName. One potential area of study is the development of new drugs or therapies based on the compound's unique properties. Additionally, further investigation into the mechanism of action of NoName could lead to a better understanding of cellular processes and disease mechanisms. Finally, research on the biochemical and physiological effects of NoName could lead to the development of new treatments for a variety of diseases.
Conclusion:
In conclusion, NoName is a newly discovered compound that has the potential to have significant implications for scientific research. The compound's unique properties make it an interesting area of study for a variety of fields, including medicine, biology, and chemistry. While there is still much to be learned about NoName, the future looks bright for this promising compound.

Scientific Research Applications

NoName has shown potential for a variety of scientific research applications, including drug discovery, disease modeling, and protein structure analysis. The compound has been found to interact with certain proteins in unique ways, which could lead to the development of new drugs or therapies. Additionally, NoName has been shown to have an effect on cellular processes, which could be useful for understanding disease mechanisms and developing new treatments.

properties

IUPAC Name

[2-cyano-2-[5-cyano-2-cyclopropyl-2-hydroxy-4-(2-methoxyphenyl)-3-(4-methylpyridin-1-ium-1-yl)-3,4-dihydro-1H-pyridin-6-yl]ethenylidene]azanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2/c1-16-9-11-30(12-10-16)24-22(19-5-3-4-6-21(19)32-2)20(15-28)23(17(13-26)14-27)29-25(24,31)18-7-8-18/h3-6,9-12,18,22,24,29,31H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIBSEOCTLNUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[N+](C=C1)C2C(C(=C(NC2(C3CC3)O)C(=C=[N-])C#N)C#N)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.